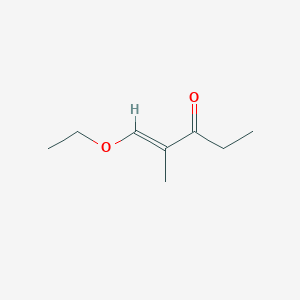

![molecular formula C₂₄H₂₈N₂O₄ B1146036 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone CAS No. 133454-46-3](/img/structure/B1146036.png)

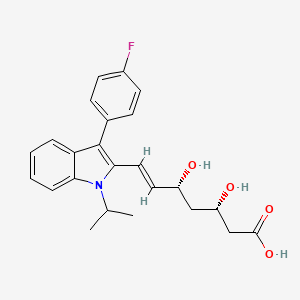

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

Descripción general

Descripción

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is related to a potent remedy for Alzheimer’s disease, operating via focusing on beta-amyloid plaques, an established sign of the disease .

Synthesis Analysis

The synthesis of similar compounds involves various reagents and conditions such as POCl3, NaOH, MeOH/H2O, DMF, N,N-Diisopropylethylamine, phenylacetyl chloride .Molecular Structure Analysis

Single crystal X-ray analysis confirms the structure of similar compounds . More detailed structural information can be obtained from databases like PubChem .Chemical Reactions Analysis

The reaction involves Knoevenagel condensation of 4‑hydroxy coumarin with an aldehyde followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds . More detailed reaction analysis can be found in related studies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 409.5 g/mol, XLogP3-AA of 2.7, hydrogen bond donor count of 0, hydrogen bond acceptor count of 6, rotatable bond count of 4, exact mass of 409.214338 g/mol, monoisotopic mass of 409.214338 g/mol, topological polar surface area of 61.9 Ų, heavy atom count of 30, and formal charge of 0 .Aplicaciones Científicas De Investigación

Proteomics Research

Desfluoro Iloperidone (Impurity) is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Drug Solubility Studies

Iloperidone, a related compound, is a second-generation antipsychotic drug that is poorly water-soluble, highly permeable, and has pH-dependent solubility . Researchers have tried complexation of iloperidone with sulfobutyl ether-β-cyclodextrin (SEβCD) to improve its solubility and dissolution . Desfluoro Iloperidone (Impurity) could potentially be used in similar studies to understand and improve drug solubility.

Mecanismo De Acción

Target of Action

Desfluoro Iloperidone, also known as 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is an impurity of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

Iloperidone acts as an antagonist at the dopamine D2 and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby modulating the neurotransmission of dopamine and serotonin.

Biochemical Pathways

The biochemical pathways affected by Desfluoro Iloperidone are likely to be similar to those affected by Iloperidone. By blocking dopamine D2 and serotonin 5-HT2A receptors, it can influence various neural pathways, including those involved in mood regulation and cognitive function .

Pharmacokinetics

Iloperidone is well absorbed and metabolized in the liver via carbonyl reduction, hydroxylation (cyp2d6) and o-demethylation (cyp3a4) to form active metabolites . The time to peak plasma concentration occurs in 2 - 4 hours but elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers .

Result of Action

The antagonism of dopamine d2 and serotonin 5-ht2a receptors by iloperidone can result in changes in neurotransmission, potentially leading to improvements in symptoms of disorders like schizophrenia .

Action Environment

The action, efficacy, and stability of Desfluoro Iloperidone can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of polymorphisms in the CYP2D6 gene that can affect drug metabolism . Other factors, such as diet, concurrent medications, and overall health status, can also impact the drug’s action.

Direcciones Futuras

The design and development of new drugs with potential antimicrobial activity are needed. The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

Propiedades

IUPAC Name |

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLSZDJAXFXJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfluoro Iloperidone (Impurity) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)